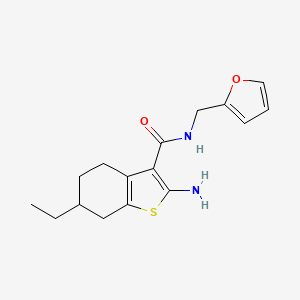

2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Introduction to Benzothiophene Carboxamide Derivatives in Medicinal Chemistry

Historical Context of Benzothiophene-Based Pharmacophores

Benzothiophene scaffolds have emerged as privileged structures in medicinal chemistry due to their versatility in interacting with biological targets. The fusion of a benzene ring with a thiophene moiety creates a planar, aromatic system capable of engaging in π-π stacking and hydrophobic interactions, making it amenable to structural diversification. Early work in the 2000s established benzothiophene derivatives as key players in anticancer, antimicrobial, and anti-inflammatory therapies. For instance, benzo[b]thiophene-2-carboxamide derivatives were identified as potent urotensin-II receptor (UT) antagonists, with IC~50~ values as low as 25 nM, showcasing their potential in cardiovascular disease modulation.

The integration of carboxamide groups at strategic positions further enhanced binding affinities and metabolic stability. A 2020 breakthrough in synthetic chemistry enabled the efficient preparation of substituted benzo[b]thiophenes via aryne intermediates, expanding access to previously inaccessible derivatives. This advancement facilitated the exploration of substitutions at the 5- and 6-positions of the benzothiophene core, as seen in compounds like 6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Rationale for Structural Modifications in 2-Amino-6-ethyl-N-(2-furylmethyl) Derivatives

The design of 2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reflects a deliberate strategy to balance steric, electronic, and pharmacokinetic properties. Key modifications include:

- 6-Ethyl Substituent : Replacing bulkier groups (e.g., tert-butyl in analog CID 4508143) with an ethyl chain aims to reduce steric hindrance while maintaining hydrophobic interactions. Ethyl groups are associated with improved metabolic stability compared to longer alkyl chains, as demonstrated in UT antagonists where 5-cyano analogs showed reduced CYP inhibition.

- N-(2-Furylmethyl) Carboxamide : The incorporation of a furylmethyl group introduces a heteroaromatic moiety capable of hydrogen bonding and dipole-dipole interactions. Similar substitutions in acylhydrazone derivatives enhanced antibacterial activity by 16-fold against MRSA.

- Tetrahydrobenzo[b]thiophene Core : Saturation of the benzene ring (4,5,6,7-tetrahydro configuration) increases conformational flexibility, potentially improving target engagement in enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK), where benzothiophene carboxylates act as allosteric inhibitors.

Table 1: Comparative Analysis of Benzothiophene Carboxamide Derivatives

The structural evolution of benzothiophene carboxamides underscores a trend toward optimizing substituents for target specificity and drug-like properties. For example, replacing tert-butyl with ethyl in the target compound may mitigate metabolic liabilities observed in earlier analogs, such as CYP inhibition. Concurrently, the furylmethyl group aligns with strategies to enhance solubility and bioavailability through heteroaromaticity, a principle validated in recent antimicrobial studies.

Properties

IUPAC Name |

2-amino-6-ethyl-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-10-5-6-12-13(8-10)21-15(17)14(12)16(19)18-9-11-4-3-7-20-11/h3-4,7,10H,2,5-6,8-9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBRUHMKCMWNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is to start with a suitable benzothiophene derivative and introduce the necessary functional groups through a series of reactions such as alkylation, acylation, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions would be optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Scientific Research Applications

2-Amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has applications spanning across chemistry, biology, medicine, and industry. It can serve as a building block in the synthesis of complex molecules, act as a probe or inhibitor in biological studies, and has potential therapeutic applications, especially in drug development. It might also be used to produce specialty chemicals or materials.

Chemistry

This compound is used as a building block for synthesizing more complex molecules.

Biology

It can be used as a probe or inhibitor in biological studies.

Medicine

Potential therapeutic applications could be explored, especially in drug development.

Industry

It might be used in the production of specialty chemicals or materials.

Properties

Here are some properties of this compound:

- Molecular Weight : 304.4

- XLogP3 : 3.9

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 4

- Exact Mass : 304.12454906

- Monoisotopic Mass : 304.12454906

- Topological Polar Surface Area : 96.5

- Heavy Atom Count : 21

- Complexity : 379

- Undefined Atom Stereocenter Count : 1

- Covalently-Bonded Unit Count : 1

- Compound Is Canonicalized : Yes

- Density : 1.220±0.06 g/cm3 (Predicted)

- Boiling Point : 476.5±45.0 °C(Predicted)

- Acidity Coefficient (pKa) : 14.00±0.40(Predicted)

Mechanism of Action

The mechanism by which 2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Carboxamides

Key Research Findings and Implications

Substituent Impact on Pharmacokinetics

- N-Substituents : The 2-furylmethyl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity compared to purely aromatic (e.g., phenyl) or aliphatic (e.g., methyl) groups. This may enhance blood-brain barrier penetration relative to bulkier analogs like the tert-butyl derivative .

Biological Activity

2-Amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O2S

- Molecular Weight : 278.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- The compound has shown significant cytostatic effects against various cancer cell lines. Notably, it induces apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM depending on the derivative studied .

- It causes cell cycle arrest at the G2/M phase and S phase, indicating its potential as an anticancer agent .

- Anti-inflammatory Activity :

- Antitubercular Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in MCF-7 cells (IC50: 23.2 μM) | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antitubercular | Potential activity in tuberculosis models |

Case Study: Apoptosis Induction in MCF-7 Cells

A detailed study investigated the effects of the compound on MCF-7 breast cancer cells. The results showed:

- A reduction in cell viability by approximately 26.86% after treatment.

- An increase in early and late apoptotic cell populations by 8.73% and 18.13%, respectively.

Flow cytometry analysis revealed significant cell cycle arrest at G2/M phase (25.56%) and S phase (23.38%), emphasizing the compound's role in disrupting normal cell proliferation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The compound interacts with specific cellular targets involved in apoptosis and inflammation.

- Its structural features may allow it to modulate signaling pathways related to cancer progression and immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.